REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:16](=[O:18])[CH3:17].[N+:19]([O-])([OH:21])=[O:20]>C(O)(=O)C>[OH:1][C:2]1[C:7]([N+:19]([O-:21])=[O:20])=[CH:6][C:5]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][C:3]=1[C:16](=[O:18])[CH3:17]
|
Name
|
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C=C1)OCC1=CC=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
50 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.4 kg
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are metered into this solution at 15 to 20° C
|
Type
|
WASH
|
Details
|
The feed vessel is rinsed with 4 l acetic acid
|
Type
|
ADDITION
|
Details
|
After inoculation 50 l water are added
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
STIRRING
|
Details
|
is stirred for 1 hour at 10° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the crystallisation
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C=C1[N+](=O)[O-])OCC1=CC=CC=C1)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |